molecular formula C7H13N3O3 B1207167 1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol CAS No. 78524-63-7

1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol

Cat. No. B1207167
CAS RN: 78524-63-7
M. Wt: 187.2 g/mol
InChI Key: AREOQWAGJRLWAG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole-based compounds varies widely depending on the specific compound and its biological target. For example, some imidazole derivatives show antihypertensive potential .

Safety and Hazards

The safety and hazards of imidazole and its derivatives depend on the specific compound. Some imidazole derivatives are used in commercially available drugs, indicating that they have passed safety tests for those specific uses .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

1-[2-(hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-13-5-6(11)4-10-3-2-8-7(10)9-12/h2-3,6,11-12H,4-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREOQWAGJRLWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999815
Record name 1-[2-(Hydroxyamino)-1H-imidazol-1-yl]-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78524-63-7
Record name 2-Hydroxyaminomisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078524637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Hydroxyamino)-1H-imidazol-1-yl]-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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